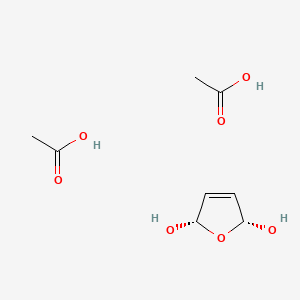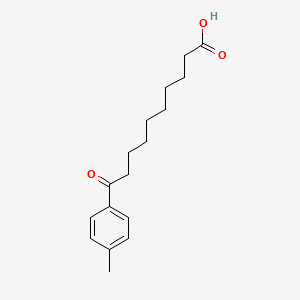
10-(4-Methylphenyl)-10-oxodecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-(4-Methylphenyl)-10-oxodecanoic acid: is an organic compound characterized by the presence of a decanoic acid chain substituted with a 4-methylphenyl group at the 10th position and a ketone group at the same position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 10-(4-Methylphenyl)-10-oxodecanoic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 4-methylacetophenone with decanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 10-(4-Methylphenyl)-10-oxodecanoic acid undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acids or diketones.
Reduction: Alcohols.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: 10-(4-Methylphenyl)-10-oxodecanoic acid is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving ketones and aromatic compounds. It may also serve as a model compound for studying metabolic pathways.
Medicine: The compound’s derivatives may have potential therapeutic applications. For example, modifications to the aromatic ring or the ketone group could lead to the development of new pharmaceuticals with anti-inflammatory or antimicrobial properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including surfactants, lubricants, and polymer additives.
Mécanisme D'action
The mechanism of action of 10-(4-Methylphenyl)-10-oxodecanoic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors through its ketone and aromatic functional groups. These interactions can lead to the modulation of enzyme activity or receptor signaling pathways. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the derivatives used.
Comparaison Avec Des Composés Similaires
4-Methylacetophenone: Shares the 4-methylphenyl group but lacks the decanoic acid chain and ketone group at the 10th position.
Decanoic Acid: Contains the decanoic acid chain but lacks the 4-methylphenyl group and ketone group at the 10th position.
4-Methylbenzoic Acid: Contains the 4-methylphenyl group but lacks the decanoic acid chain and ketone group at the 10th position.
Uniqueness: 10-(4-Methylphenyl)-10-oxodecanoic acid is unique due to the combination of the 4-methylphenyl group, the decanoic acid chain, and the ketone group at the 10th position. This unique structure imparts distinct chemical and physical properties, making it valuable for various scientific and industrial applications.
Propriétés
Numéro CAS |
6296-37-3 |
|---|---|
Formule moléculaire |
C17H24O3 |
Poids moléculaire |
276.4 g/mol |
Nom IUPAC |
10-(4-methylphenyl)-10-oxodecanoic acid |
InChI |
InChI=1S/C17H24O3/c1-14-10-12-15(13-11-14)16(18)8-6-4-2-3-5-7-9-17(19)20/h10-13H,2-9H2,1H3,(H,19,20) |
Clé InChI |
SEHQDYFDLNTWEA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)CCCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


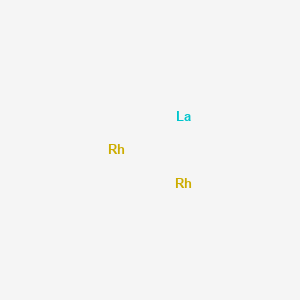
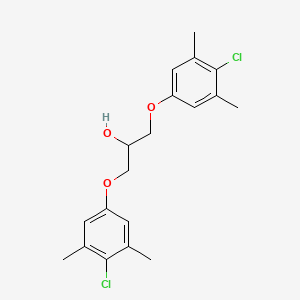
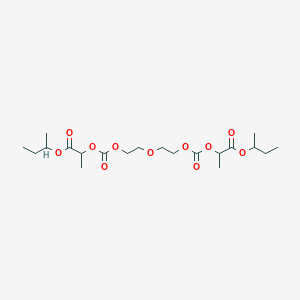
![1-(Furan-2-ylmethyl)-3-[4-(furan-2-ylmethylcarbamoylamino)-2-methylphenyl]urea](/img/structure/B14735584.png)
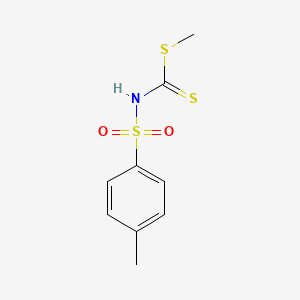
![Bis(2-methoxyphenyl)-[2-[(4-methoxyphenyl)methyl]phenyl]methanol](/img/structure/B14735593.png)
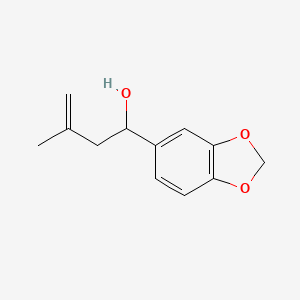

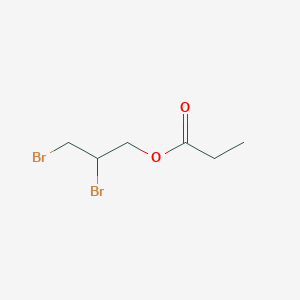
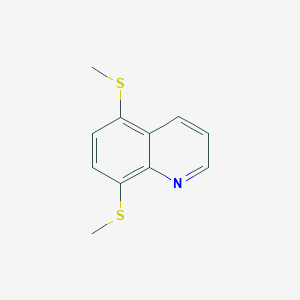
![5-[(Dimethylamino)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14735640.png)
![Benzo[b]thiophene, 2,3-dihydro-3-methyl-, 1,1-dioxide](/img/structure/B14735642.png)

